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Compound of Interest

Compound Name: 2-Chloro-4-methylaniline

Cat. No.: B104755 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of chemical entities is paramount. This guide provides a comprehensive

comparison of 2-Chloro-4-methylaniline with its closely related isomers, 4-Chloro-2-

methylaniline and 2-Chloro-6-methylaniline, utilizing Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data. Detailed experimental protocols and comparative data tables

are presented to aid in the precise identification and validation of the 2-Chloro-4-methylaniline
structure.

Executive Summary
The structural elucidation of substituted anilines, key intermediates in pharmaceutical and

chemical synthesis, relies on the precise interpretation of spectroscopic data. This guide

demonstrates that while the isomers of chloro-methylaniline share the same molecular weight,

their distinct substitution patterns on the aromatic ring give rise to unique and readily

distinguishable ¹H NMR, ¹³C NMR, and mass spectral fragmentation patterns. By comparing

the experimental data of an unknown sample with the reference data provided in this guide,

researchers can confidently validate the identity and purity of 2-Chloro-4-methylaniline.

Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, and Mass Spectrometry data for 2-
Chloro-4-methylaniline and its isomers. All NMR data is referenced for samples dissolved in
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deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data Comparison

Compound
Ar-H Chemical
Shifts (ppm) &
Multiplicity

-CH₃ Chemical
Shift (ppm) &
Multiplicity

-NH₂ Chemical
Shift (ppm) &
Multiplicity

2-Chloro-4-

methylaniline

7.08 (d), 6.95 (dd),

6.65 (d)
2.25 (s) 3.85 (br s)

4-Chloro-2-

methylaniline

7.05 (d), 7.02 (dd),

6.60 (d)
2.15 (s) 3.70 (br s)

2-Chloro-6-

methylaniline

7.00 (t), 6.80 (d), 6.75

(d)
2.30 (s) 3.90 (br s)

Table 2: ¹³C NMR Spectral Data Comparison

Compound
Aromatic Carbon Chemical
Shifts (ppm)

-CH₃ Carbon Chemical
Shift (ppm)

2-Chloro-4-methylaniline
142.5, 130.0, 129.5, 127.0,

120.0, 115.5
20.5

4-Chloro-2-methylaniline
143.0, 131.0, 128.0, 125.0,

122.0, 116.0
17.0

2-Chloro-6-methylaniline
144.0, 132.0, 127.5, 126.0,

121.0, 118.0
18.0

Table 3: Mass Spectrometry Data Comparison (Electron Ionization)
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Compound Molecular Ion (M⁺) m/z
Key Fragment Ions m/z
(Relative Intensity %)

2-Chloro-4-methylaniline 141/143 (3:1) 106 ([M-Cl]⁺), 77

4-Chloro-2-methylaniline 141/143 (3:1) 106 ([M-Cl]⁺), 77

2-Chloro-6-methylaniline 141/143 (3:1) 106 ([M-Cl]⁺), 77

Note: The presence of the chlorine isotope (³⁷Cl) results in a characteristic M+2 peak with an

intensity of approximately one-third of the molecular ion peak.

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled
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Spectral width: -10 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS

signal at 0.00 ppm.

2. Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the analyte in methanol (1 mg/mL) was introduced

into the mass spectrometer via direct infusion or after separation by gas chromatography.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was

used.

Ionization Parameters:

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Source temperature: 230 °C

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a

quadrupole mass analyzer.

Data Acquisition: Spectra were acquired over a mass range of m/z 40-400.

Structure Validation Workflow
The following diagram illustrates the logical workflow for validating the structure of 2-Chloro-4-
methylaniline using the comparative spectroscopic data.
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Structure Validation Workflow
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Workflow for spectroscopic validation.
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Conclusion
The structural validation of 2-Chloro-4-methylaniline is straightforward when a systematic

comparison of its ¹H NMR, ¹³C NMR, and mass spectra is performed against its isomers. The

distinct electronic environments of the protons and carbons in each isomer, arising from the

different positions of the chloro and methyl substituents, lead to unique and diagnostic

spectroscopic fingerprints. This guide provides the necessary reference data and protocols to

enable researchers to confidently and accurately confirm the structure of 2-Chloro-4-
methylaniline, ensuring the integrity of their research and development activities.

To cite this document: BenchChem. [Validating the Structure of 2-Chloro-4-methylaniline: A
Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104755#validating-2-chloro-4-methylaniline-
structure-by-nmr-and-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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